molecular formula C12H17ClN2O B14049450 (S)-3-(piperidin-2-yl)benzamide HCl

(S)-3-(piperidin-2-yl)benzamide HCl

Cat. No.: B14049450
M. Wt: 240.73 g/mol
InChI Key: IRJJTIFKCSHSEP-MERQFXBCSA-N
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Description

(S)-3-(piperidin-2-yl)benzamide HCl is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of a benzamide moiety attached to a piperidine ring, which is further modified to include a hydrochloride salt. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(piperidin-2-yl)benzamide HCl typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Attachment of the Benzamide Group: The benzamide group is introduced through an amide bond formation reaction. This can be achieved by reacting the piperidine derivative with benzoyl chloride or benzamide under suitable conditions.

    Formation of the Hydrochloride Salt: The final step involves converting the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(piperidin-2-yl)benzamide HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide or piperidine moieties.

Scientific Research Applications

(S)-3-(piperidin-2-yl)benzamide HCl has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a tool for studying disease mechanisms.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-(piperidin-2-yl)benzamide HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(piperidin-2-yl)benzamide: This compound is structurally similar but differs in the position of the piperidine ring attachment.

    ®-3-(piperidin-2-yl)benzamide: The enantiomer of (S)-3-(piperidin-2-yl)benzamide HCl, with a different spatial arrangement of atoms.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

3-[(2S)-piperidin-2-yl]benzamide;hydrochloride

InChI

InChI=1S/C12H16N2O.ClH/c13-12(15)10-5-3-4-9(8-10)11-6-1-2-7-14-11;/h3-5,8,11,14H,1-2,6-7H2,(H2,13,15);1H/t11-;/m0./s1

InChI Key

IRJJTIFKCSHSEP-MERQFXBCSA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2=CC(=CC=C2)C(=O)N.Cl

Canonical SMILES

C1CCNC(C1)C2=CC(=CC=C2)C(=O)N.Cl

Origin of Product

United States

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